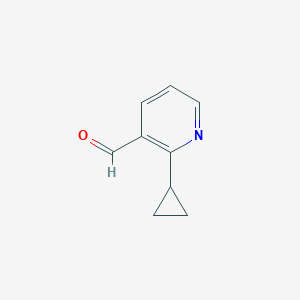

2-Cyclopropylnicotinaldehyde

Übersicht

Beschreibung

2-Cyclopropylnicotinaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinic acid, and it has been found to exhibit interesting biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclopropylboronic Esters

Researchers have utilized aldehydes similar to 2-Cyclopropylnicotinaldehyde for the synthesis of cyclopropylboronic esters, which are pivotal intermediates in organic synthesis. The "Garner" aldehyde has been employed to prepare corresponding alkyne and alkenylboronic esters through diastereoselective cyclopropanation. These esters have facilitated the synthesis of protected amino alcohols and amino acids, showcasing the versatility of cyclopropyl groups in complex molecule construction (Pietruszka, Witt, & Frey, 2003).

Tetrahydrofuran Synthesis

The reactivity of cyclopropyl groups with aldehydes has been exploited for the highly diastereoselective synthesis of tetrahydrofurans, a core structure in many natural products and pharmacologically active compounds. This one-step procedure, using donor-acceptor cyclopropanes and aldehydes, underlines the cyclopropyl group's role in constructing regiodefined tetrahydrofurans, indicative of the structural diversity achievable with cyclopropyl intermediates (Pohlhaus & Johnson, 2005).

Construction of Tetrahydropyrans

Further demonstrating the cyclopropyl group's utility, 2-arylcyclopropylmethanols, akin to the structure of 2-Cyclopropylnicotinaldehyde, have been used as substitutes for homoallyl aryl alcohols in reactions with aliphatic aldehydes. This process, involving SnCl4 in CH2Cl2, leads to efficient Prins cyclization, yielding cis-2,6-disubstituted tetrahydropyrans. The method has been applied in the synthesis of complex molecules like (±)-centrolobine, highlighting the cyclopropyl group's contribution to scaffold generation for medicinal chemistry (Yadav, Verma, Kumar, & Hulikal, 2014).

Homoallylboration and Homocrotylboration of Aldehydes

The cyclopropanated allyl and crotyl reagents' reaction with aldehydes, yielding bishomoallyl and homocrotylated alcohols, exemplifies cyclopropyl groups' role in selective synthesis. These reactions, through a Zimmerman-Traxler transition state, allow for the high selectivity in generating products with significant stereochemical complexity, which is crucial for developing pharmacologically active compounds (Pei & Krauss, 2011).

Eigenschaften

IUPAC Name |

2-cyclopropylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-2-1-5-10-9(8)7-3-4-7/h1-2,5-7H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHNOKBURGCYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726469 | |

| Record name | 2-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylnicotinaldehyde | |

CAS RN |

921760-70-5 | |

| Record name | 2-Cyclopropyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921760-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)

![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)

![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)